molecular formula C8H8F2O3S B6223285 (4-difluoromethanesulfonylphenyl)methanol CAS No. 2763780-80-7

(4-difluoromethanesulfonylphenyl)methanol

Cat. No.: B6223285
CAS No.: 2763780-80-7
M. Wt: 222.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-difluoromethanesulfonylphenyl)methanol is an organic compound characterized by the presence of a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-difluoromethanesulfonylphenyl)methanol typically involves the introduction of the difluoromethanesulfonyl group to a phenyl ring followed by the attachment of a methanol group. One common method involves the reaction of 4-hydroxybenzaldehyde with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-difluoromethanesulfonylphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-difluoromethanesulfonylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl ring and methanol group contribute to the compound’s overall stability and solubility, affecting its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-difluoromethanesulfonylphenyl)methanol is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

2763780-80-7

Molecular Formula

C8H8F2O3S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.